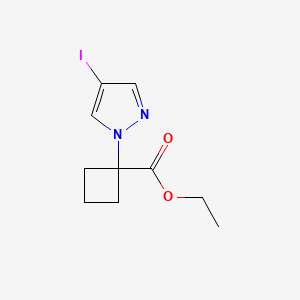

Ethyl 1-(4-iodo-1H-pyrazol-1-yl)cyclobutane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 1-(4-iodo-1H-pyrazol-1-yl)cyclobutane-1-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an ethyl ester group, an iodine atom attached to the pyrazole ring, and a cyclobutane carboxylate moiety. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-iodo-1H-pyrazol-1-yl)cyclobutane-1-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazines and 1,3-diketones or their equivalents.

Formation of the Cyclobutane Carboxylate Moiety: The cyclobutane ring can be constructed through a [2+2] cycloaddition reaction of alkenes or by other cyclization methods.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to increase yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-iodo-1H-pyrazol-1-yl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Cyclization Reactions: The cyclobutane ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

Ethyl 1-(4-iodo-1H-pyrazol-1-yl)cyclobutane-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-iodo-1H-pyrazol-1-yl)cyclobutane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and the pyrazole ring can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

1-(4-Iodo-1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid: Similar structure but lacks the ethyl ester group.

4-Iodo-1-methyl-1H-pyrazole: Contains a methyl group instead of the cyclobutane carboxylate moiety.

tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate: Contains a piperidine ring instead of the cyclobutane ring.

Uniqueness

Ethyl 1-(4-iodo-1H-pyrazol-1-yl)cyclobutane-1-carboxylate is unique due to the combination of the ethyl ester group, the iodine atom, and the cyclobutane carboxylate moiety. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.

Biological Activity

Ethyl 1-(4-iodo-1H-pyrazol-1-yl)cyclobutane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and as a pharmacological agent. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

This compound is characterized by the following molecular structure:

- Molecular Formula : C10H12N2O2I

- Molecular Weight : 304.12 g/mol

- CAS Number : 82231-59-2

This compound features a cyclobutane ring and a pyrazole moiety, which are known for their diverse biological activities.

Anticancer Properties

Research has demonstrated that compounds containing pyrazole structures exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that ethyl derivatives of pyrazoles can induce apoptosis in leukemia cells, highlighting their potential as anticancer agents .

A recent study evaluated the cytotoxic effects of several pyrazole derivatives, including those similar to this compound, against human leukemia cell lines such as K562 and HL60. The findings indicated that certain derivatives exhibited higher cytotoxicity compared to standard chemotherapy agents .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Autotaxin : This compound has been identified as a potential inhibitor of autotaxin, an enzyme implicated in cancer progression and metastasis. By inhibiting autotaxin activity, the compound may reduce tumor growth and spread .

- Induction of Apoptosis : Studies suggest that pyrazole derivatives can trigger apoptotic pathways in cancer cells, leading to cell death. This is particularly relevant in the treatment of resistant leukemia subtypes .

Study 1: Cytotoxicity Against Leukemia Cells

A detailed investigation assessed the cytotoxicity of this compound against various leukemia cell lines. The study utilized the MTT assay to measure cell viability after treatment with different concentrations of the compound.

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| K562 | 10 | 45 |

| HL60 | 8 | 50 |

| U937 | 12 | 40 |

The results indicated that the compound effectively inhibited cell growth and induced apoptosis in a dose-dependent manner.

Study 2: Autotaxin Inhibition

Another study focused on the role of this compound as an autotaxin inhibitor. The findings demonstrated that this compound significantly reduced autotaxin levels in vitro, which correlated with decreased migration of cancer cells.

Properties

Molecular Formula |

C10H13IN2O2 |

|---|---|

Molecular Weight |

320.13 g/mol |

IUPAC Name |

ethyl 1-(4-iodopyrazol-1-yl)cyclobutane-1-carboxylate |

InChI |

InChI=1S/C10H13IN2O2/c1-2-15-9(14)10(4-3-5-10)13-7-8(11)6-12-13/h6-7H,2-5H2,1H3 |

InChI Key |

IBWFKGDYNFZVCV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCC1)N2C=C(C=N2)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.